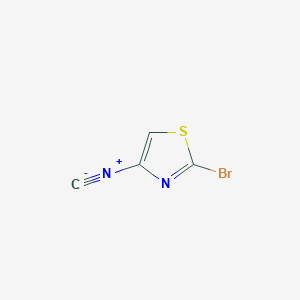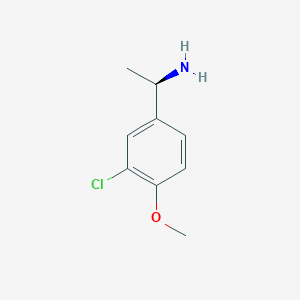
2-Bromo-4-isocyano-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-isocyano-thiazole is a heterocyclic compound containing a thiazole ring substituted with bromine and isocyano groups. Thiazoles are known for their aromaticity and diverse biological activities, making them significant in medicinal chemistry and various industrial applications .
Vorbereitungsmethoden
The synthesis of 2-Bromo-4-isocyano-thiazole typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . This method ensures the formation of the thiazole ring with the desired substituents under controlled conditions.
Analyse Chemischer Reaktionen
2-Bromo-4-isocyano-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling, forming new carbon-carbon bonds with the help of palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-isocyano-thiazole has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of biologically active molecules with potential therapeutic applications.
Biological Studies: The compound’s derivatives are investigated for their antimicrobial, antifungal, and antiviral activities.
Industrial Applications: It serves as an intermediate in the production of dyes, fungicides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-isocyano-thiazole involves its interaction with biological targets, such as enzymes and receptors. The compound’s aromaticity and electronic properties enable it to bind to specific sites, modulating biochemical pathways and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-isocyano-thiazole can be compared with other thiazole derivatives, such as:
2-Bromo-4-(4-ethoxyphenyl)oxazole: Similar in structure but with different substituents, leading to varied biological activities.
2-Substituted 4-bromothiazole derivatives: These compounds share the thiazole ring but differ in their substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C4HBrN2S |
|---|---|
Molekulargewicht |
189.04 g/mol |
IUPAC-Name |
2-bromo-4-isocyano-1,3-thiazole |
InChI |
InChI=1S/C4HBrN2S/c1-6-3-2-8-4(5)7-3/h2H |
InChI-Schlüssel |
GZFIGVRVBCMTKP-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]C1=CSC(=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















